molecular formula C16H12N2O8 B3056387 2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis- CAS No. 70967-79-2

2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis-

Cat. No.: B3056387
CAS No.: 70967-79-2
M. Wt: 360.27 g/mol
InChI Key: CMPOTSZEEVQDLT-UHFFFAOYSA-N
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Description

The compound 2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis- (CAS: 119988-34-0) is a bis-pyrrolidinedione derivative featuring a central 1,4-phenylene group linked via carbonyloxy bridges to two 2,5-pyrrolidinedione moieties. Its molecular formula is C₂₄H₁₆F₂N₂O₈, with a molecular weight of 440.44 g/mol . This structure confers rigidity and polar functionality, making it relevant in polymer chemistry, drug delivery systems, and as a precursor for bioactive molecules.

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O8/c19-11-5-6-12(20)17(11)25-15(23)9-1-2-10(4-3-9)16(24)26-18-13(21)7-8-14(18)22/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPOTSZEEVQDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407990
Record name 2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70967-79-2
Record name 2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2,5-Pyrrolidinedione, 1,1’-[1,4-phenylenebis(carbonyloxy)]bis- typically involves the reaction of terephthalic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product. The industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated systems to maintain consistency and efficiency.

Chemical Reactions Analysis

2,5-Pyrrolidinedione, 1,1’-[1,4-phenylenebis(carbonyloxy)]bis- undergoes various chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis, nucleophiles for substitution reactions, and various oxidizing or reducing agents depending on the desired transformation.

Scientific Research Applications

2,5-Pyrrolidinedione, 1,1’-[1,4-phenylenebis(carbonyloxy)]bis- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-[1,4-phenylenebis(carbonyloxy)]bis- involves its ability to form covalent bonds with nucleophiles. This property is particularly useful in bioconjugation, where the compound reacts with amino groups on proteins or peptides to form stable amide bonds. The molecular targets and pathways involved depend on the specific application, but the compound’s reactivity with nucleophiles is a key feature.

Comparison with Similar Compounds

Structural Analogues

1,1'-(Methylenebis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) (CAS: 13676-54-5)
  • Structure : Replaces the carbonyloxy bridges with a methylene group, reducing polarity.
  • Properties : Lower solubility in polar solvents due to reduced hydrogen-bonding capacity.
  • Applications : Used in cross-linking polymers but less effective in enzymatic cleavage systems compared to the target compound .
4-(2,5-Dioxo-2,5-dihydro-pyrrol-1-yl)-benzoic acid (CAS: 17057-04-4)
  • Structure : Features a single pyrrolidinedione ring linked to a benzoic acid group.
  • Properties : Enhanced acidity (pKa ~4.5) due to the carboxylic acid group, enabling pH-responsive applications.
  • Applications : Utilized in pH-sensitive drug delivery and surface functionalization .
5,5'-(1,4-Phenylenedimethylylidene)bis(1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione)
  • Structure : Replaces pyrrolidinedione with thioxodihydropyrimidine-dione, introducing sulfur.
  • Properties : Higher electron-withdrawing capacity due to sulfur, altering redox behavior.
  • Applications : Explored in organic electronics and as a ligand for metal coordination .

Physicochemical Properties Comparison

Property Target Compound CAS 13676-54-5 CAS 17057-04-4
Molecular Weight (g/mol) 440.44 378.36 245.21
Functional Groups Carbonyloxy, Fluorophenyl Methylene, Pyrrolidinedione Benzoic Acid, Pyrrolidinedione
Solubility Moderate in DMF, DMSO Low in polar solvents High in aqueous basic media
Stability Hydrolysis-resistant (fluorine) Prone to oxidation pH-sensitive degradation
Target Compound
  • Polymer Chemistry: Incorporated into block copolymers for enzyme-responsive micellar nanoparticles (e.g., MMP-2/9 cleavable systems) .
  • Biomedical : Fluorine substituents enhance metabolic stability in drug conjugates.
Analogues
  • CAS 17057-04-4 : pH-responsive coatings for controlled release formulations.
  • Thioxodihydropyrimidine-dione Derivatives : Used in catalytic systems due to sulfur’s electron-deficient nature .

Key Research Findings

  • Target Compound: Demonstrated superior enzymatic cleavage efficiency (MMP-2/9) compared to non-carbonyloxy analogues, critical for targeted drug delivery .
  • Fluorophenyl vs. Methyl Substituents : Fluorophenyl groups in the target compound improve thermal stability (TGA: decomposition >250°C) compared to methyl-substituted analogues (~200°C) .
  • Sulfur vs. Oxygen Heterocycles : Thioxodihydropyrimidine-dione derivatives exhibit bathochromic shifts in UV-Vis spectra (λmax ~350 nm) due to extended conjugation, unlike the target compound (λmax ~280 nm) .

Biological Activity

2,5-Pyrrolidinedione, 1,1'-[1,4-phenylenebis(carbonyloxy)]bis- (CAS Number: 70967-79-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₆H₁₂N₂O₈
Molecular Weight360.275 g/mol
Density1.61 g/cm³
Boiling Point547.6 °C
Melting PointNot Available

The biological activity of 2,5-Pyrrolidinedione is primarily attributed to its ability to interact with various biological targets. It is known to function as an inhibitor of certain enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.

Pharmacological Effects

  • Anticancer Activity : Research indicates that 2,5-Pyrrolidinedione can induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have shown that it reduces cell viability in several cancer cell lines, including breast and prostate cancer cells.
  • Anti-inflammatory Effects : The compound has been observed to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.
  • Neuroprotective Properties : Some studies have indicated that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative diseases.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the effects of 2,5-Pyrrolidinedione on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Anti-inflammatory Research : In a study reported in Pharmacology Research & Perspectives, the compound was tested for its ability to modulate inflammatory responses in lipopolysaccharide-stimulated macrophages. The findings revealed that treatment with 2,5-Pyrrolidinedione significantly decreased TNF-alpha and IL-6 levels.
  • Neuroprotection Study : A recent investigation focused on the neuroprotective effects of the compound against oxidative stress-induced damage in SH-SY5Y neuroblastoma cells. The results indicated that pre-treatment with 2,5-Pyrrolidinedione reduced cell death by 40% compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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